1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine
Description
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by a bulky benzenesulfonyl group substituted with bromo and three methyl groups. Its molecular formula is C₁₄H₂₀BrNO₂S (molar mass: 370.29 g/mol). The sulfonyl group enhances metabolic stability compared to acyl or alkyl substituents, while the bromo and trimethyl groups influence steric and electronic properties, impacting receptor binding and pharmacokinetics .
Properties
IUPAC Name |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-10-9-11(2)14(12(3)13(10)15)19(17,18)16-7-5-4-6-8-16/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBLAFDWQZPZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCCCC2)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine typically involves the reaction of piperidine with 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with protein targets to exert therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Conformation and Basicity
- Sulfonamides vs. Amides/Amines: Sulfonamide derivatives exhibit lower nitrogen basicity compared to alkylamines or amides due to the electron-withdrawing sulfonyl group.
- Steric Effects : Bulky substituents like 2,4,6-trimethyl in the target compound increase hydrophobicity and may enhance binding to hydrophobic pockets in enzymes or receptors. For example, 1-(3-phenylbutyl)piperidine derivatives with larger substituents show improved adaptation to hydrophobic cavities in σ1 receptor ligands .
Key Research Findings and Trends
- Sulfonamide Superiority : N-Sulfonyl piperidines consistently outperform acyl or alkyl derivatives in enzyme inhibition (e.g., sEH inhibitors with IC₅₀ < 10 nM) .
- Conformational Locking : Piperidine rings with bulky substituents (e.g., 3-phenylbutyl) adopt boat-like conformations, optimizing interactions with receptors like σ1 .
- Hybrid Pharmacophores : Combining sulfonyl groups with halogenated aryl rings (e.g., 3-bromo-4-methoxyphenyl) balances potency and metabolic stability .
Biological Activity
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a brominated aromatic moiety. The synthesis typically involves the reaction of piperidine with a suitable sulfonyl chloride derivative. The following table summarizes key synthetic routes:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Piperidine + 3-Bromo-2,4,6-trimethylbenzenesulfonyl chloride | This compound |
| 2 | Base (e.g., NaOH) in organic solvent | Final product purification |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems and may exhibit inhibitory effects on certain enzymes involved in cellular signaling pathways.
Potential Targets:
- Neurotransmitter Receptors : The compound may influence serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
- Enzymatic Activity : It could inhibit specific enzymes related to cancer cell proliferation.
Biological Activity
Recent studies have highlighted the compound's potential in various biological assays:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Neuroprotective Effects : Preliminary data suggest that it may possess neuroprotective properties by mitigating oxidative stress in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study assessed the efficacy of the compound on tumor xenografts in mice:
- Methodology : Mice were implanted with DLD-1 colon cancer cells and treated with varying doses of the compound.
- Findings : Significant tumor reduction was observed without notable toxicity, as indicated by normal histopathological results .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological study:
- Objective : To evaluate the effects on neurotransmitter systems.
- Results : The compound exhibited modulation of serotonin receptor activity, which may be beneficial for treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
